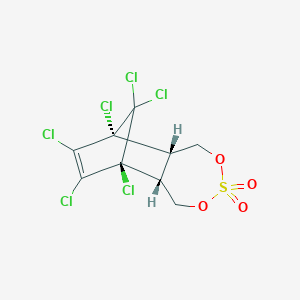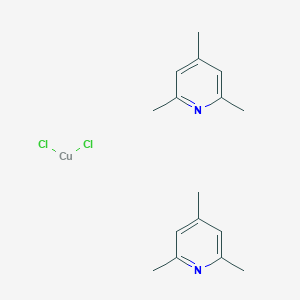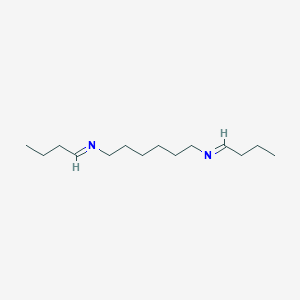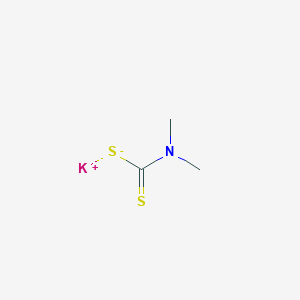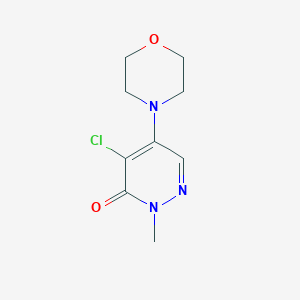
4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one often involves multi-step synthetic pathways that incorporate functional group interconversions and cyclization reactions. For instance, derivatives of 5-methyl-2-(morpholin-4-ylamino)-5,6-dihydro-4H-1,3-thiazin-4-one have been synthesized through a one-pot reaction, highlighting the complexity and creativity in synthesizing such compounds (Kulakov et al., 2015). Additionally, the synthesis of N-(2, 5-[2-13C]dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride demonstrates the incorporation of isotopic labeling for metabolic studies, indicating the molecule's relevance in pharmacological research (Mola et al., 1985).
Molecular Structure Analysis
Detailed molecular structure analysis, including spectroscopic techniques like FT-IR, NMR, and UV-vis spectroscopy, alongside computational methods such as DFT, provides insight into the electronic and spatial configuration of these molecules. For example, a study on a closely related compound, 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, utilized these techniques to determine its optimized molecular structure, conformational analysis, and electronic properties, illustrating the importance of structural analysis in understanding the molecule's potential interactions and reactivity (Dede et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one and its derivatives involves various organic reactions, including nucleophilic substitutions, cycloadditions, and ring transformations. These reactions are crucial for modifying the molecule to enhance its biological activity or to incorporate it into more complex structures. For instance, photochemical oxidation studies of a similar compound provided insights into its oxidative degradation pathways and potential metabolites, which is essential for understanding its stability and metabolic fate (Maki et al., 1988).
科学的研究の応用
Chemical Synthesis and Drug Discovery
4-Chloro-2-methyl-5-morpholinopyridazin-3(2H)-one serves as a chemical scaffold in the synthesis of various substituted and ring-fused pyridazinone systems. Its application in sequential nucleophilic aromatic substitution processes allows the creation of a variety of polyfunctional systems. These systems have potential applications in drug discovery, particularly in generating compounds with varied biological activities. For instance, nucleophilic substitution reactions with nitrogen nucleophiles result in aminated products, which can be further modified to form disubstituted systems and ring-fused derivatives (Pattison et al., 2009).
Spectroscopic Analysis and Computational Chemistry
The compound's structure and properties have been extensively analyzed using various spectroscopic techniques like FT-IR, 1H and 13C NMR, UV-vis, and computational methods (DFT/HSEH1PBE). These analyses provide insights into the compound's optimized molecular structure, vibrational frequencies, NMR chemical shift values, HOMO–LUMO, MEP (molecular electrostatic potential), NBO (natural bond orbital) analyses, and nonlinear optical (NLO) parameters. This comprehensive characterization is crucial for understanding the compound's chemical behavior and potential applications in various scientific fields (Dede et al., 2018).
Photophysical Studies
In-depth photophysical studies have been conducted on derivatives of 4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one. These studies aim to estimate the ground and excited state dipole moments of the derivatives in different solvents. Such research is vital for applications in material science, particularly in designing materials with specific optical properties. The synthesis of these derivatives and their photophysical properties, including fluorescence quantum yields in solution and solid state, offer valuable insights into their potential use in advanced material applications (Desai et al., 2016).
特性
IUPAC Name |
4-chloro-2-methyl-5-morpholin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-12-9(14)8(10)7(6-11-12)13-2-4-15-5-3-13/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFFULBWRPBYJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60148356 |
Source


|
| Record name | 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60148356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-methyl-5-morpholinopyridazin-3(2H)-one | |
CAS RN |
1080-85-9 |
Source


|
| Record name | 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-morpholino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone, 4-chloro-2-methyl-5-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60148356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B86137.png)


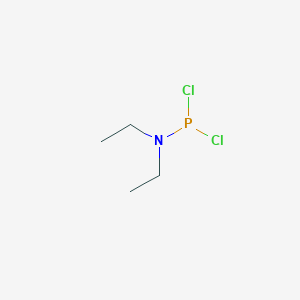
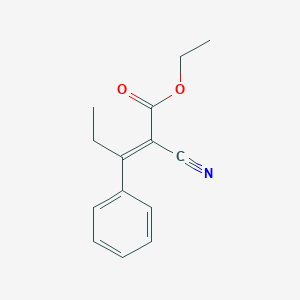
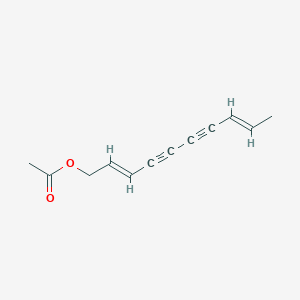

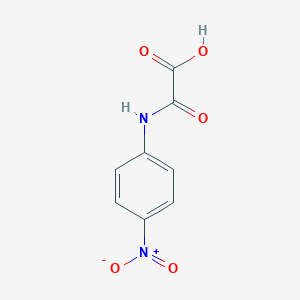

![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)
